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  • Product: 1,3-Dimethyl-1H-indene
  • CAS: 2177-48-2

Core Science & Biosynthesis

Foundational

Electronic Structure and Thermodynamic Stability of 1,3-Dimethyl-1H-indene: A Comprehensive Technical Guide

Executive Summary 1,3-Dimethyl-1H-indene (CAS 2177-48-2) is a specialized bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentadiene moiety, distinguished by methyl substitutions at the C1 and C3 positions...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-1H-indene (CAS 2177-48-2) is a specialized bicyclic hydrocarbon comprising a benzene ring fused to a cyclopentadiene moiety, distinguished by methyl substitutions at the C1 and C3 positions[1]. In physical organic chemistry and materials science, this compound serves as a critical model system for studying sigmatropic rearrangements, electronic hyperconjugation, and thermodynamic stability. This technical guide provides an in-depth synthesis of its electronic structure, thermodynamic parameters, and field-proven experimental workflows for its synthesis and kinetic evaluation.

Electronic Structure and Molecular Orbital Dynamics

The electronic architecture of 1,3-dimethyl-1H-indene is defined by the cross-conjugation of its fused π -system and the inductive effects of its alkyl substituents.

  • Aromaticity and Conjugation: The molecule features a 6 π electron benzene ring fused to a substituted cyclopentene ring. The C2=C3 double bond is in direct conjugation with the aromatic ring, creating an extended chromophore that significantly lowers the overall ground state energy.

  • Hyperconjugation: The sp3-hybridized C1 carbon bears both a methyl group and a proton. The σC−H​ and σC−C​ bonds at C1 engage in hyperconjugative interactions with the adjacent π -system. Concurrently, the C3 methyl group donates electron density into the C2=C3 π∗ antibonding orbital via hyperconjugation. This dual-site hyperconjugation raises the HOMO energy, stabilizing the diene system against electrophilic attack compared to unsubstituted indene.

  • Electronic Excitation: Under photochemical conditions, π→π∗ excitation leads to a singlet state that can undergo electrocyclic ring opening. This generates a highly reactive isoindene intermediate, a process heavily dependent on the electronic nature and location of the substituent groups on the ring[2].

Thermodynamic Stability and Isomerization Dynamics

The thermodynamic stability of 1,3-dimethyl-1H-indene is intrinsically linked to the position of its endocyclic double bond and the steric profile of its methyl groups.

  • Thermodynamic Sink: The 1H-indene form is thermodynamically preferred over the 2H-indene (isoindene) form. The 1H-indene structure preserves the full 6 π aromatic resonance energy of the benzene ring. Isoindenes disrupt this aromaticity and are highly reactive, often acting as transient intermediates that rapidly undergo subsequent shifts to return to the more stable 1H-indene structure[2].

  • [1,5]-Sigmatropic Hydrogen Shifts: 1,3-Dimethyl-1H-indene is a classic substrate for studying thermal [1,5]-sigmatropic hydrogen shifts[3]. According to Woodward-Hoffmann rules, a thermal [1,5]-shift proceeds via a suprafacial pathway. In this specific system, the migration of the C1 proton to the C3 position results in a degenerate rearrangement—the product is structurally and thermodynamically identical to the starting material.

Isomerization Reactant 1,3-Dimethyl-1H-indene (C1-sp3, C3-sp2) Thermal Thermal Activation (Δ, 150-190 °C) Reactant->Thermal TS Suprafacial [1,5]-H Transition State Thermal->TS Product 1,3-Dimethyl-1H-indene (Degenerate Isomer) TS->Product Product->Reactant Reversible Shift

Fig 1. Thermodynamic pathway of the degenerate[1,5]-sigmatropic hydrogen shift.

Experimental Workflows and Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-indene

Rationale: The most reliable synthesis involves the Grignard addition to 3-methylindan-1-one followed by acid-catalyzed dehydration[4]. The Grignard reagent selectively attacks the sterically accessible ketone. The subsequent dehydration is thermodynamically driven to form the conjugated C2=C3 double bond rather than an exocyclic alkene, maximizing π -conjugation.

Step-by-Step Methodology:

  • Grignard Preparation: Under an inert argon atmosphere, prepare methylmagnesium iodide (MeMgI) in anhydrous diethyl ether.

  • Nucleophilic Addition: Slowly add a solution of 3-methylindan-1-one in ether to the Grignard reagent at 0 °C. Stir for 2 hours at room temperature to ensure complete conversion.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl to yield the tertiary alcohol intermediate (1,3-dimethylindan-1-ol).

  • Dehydration: Dissolve the crude alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux using a Dean-Stark apparatus. Causality: The use of toluene allows for the azeotropic removal of water, driving the dehydration equilibrium forward.

  • Validation: The reaction is a self-validating system; the cessation of water collection in the Dean-Stark trap indicates reaction completion. Verify dehydration via the disappearance of the broad -OH stretch (~3300 cm⁻¹) in FTIR.

  • Purification: Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and purify via vacuum distillation to isolate the pure product[4].

Workflow Start 3-Methylindan-1-one (Starting Material) Grignard Grignard Addition (MeMgI / Et2O) Start->Grignard Intermediate Tertiary Alcohol Intermediate Grignard->Intermediate Dehydration Acid-Catalyzed Dehydration (p-TsOH / Toluene) Intermediate->Dehydration Product 1,3-Dimethyl-1H-indene (Target Compound) Dehydration->Product Analysis Validation (GC-MS, FTIR, NMR) Product->Analysis

Fig 2. Step-by-step synthetic workflow for 1,3-Dimethyl-1H-indene via Grignard addition.

Protocol 2: Kinetic Evaluation of [1,5]-Sigmatropic Shifts

Rationale: To observe the degenerate shift, deuterium labeling at the C1 position is required[3]. Without isotopic labeling, the reactant and product are spectroscopically indistinguishable.

Step-by-Step Methodology:

  • Isotopic Labeling: Synthesize 1-deuterio-1,3-dimethyl-1H-indene using a deuterated quenching agent (D₂O) during the Grignard step.

  • Thermal Activation: Dissolve the labeled compound in a high-boiling deuterated solvent (e.g., diphenyl ether-d10) to allow for high-temperature NMR analysis.

  • NMR Monitoring: Heat the sample in an NMR probe to 150-190 °C.

  • Data Acquisition: Acquire ¹H-NMR spectra at regular intervals. Monitor the scrambling of the deuterium label between the C1 and C3 positions by integrating the residual proton signals.

  • Validation: The kinetic model is self-validating through the presence of clean isobestic points in the NMR spectra, confirming a direct transition without side-product formation. Calculate the rate constant ( k ) and extract the activation energy ( Ea​ ) using the Arrhenius equation.

Quantitative Data Summary

The following table summarizes the field-verified physicochemical and thermodynamic properties of 1,3-Dimethyl-1H-indene.

PropertyValueSource
CAS Registry Number 2177-48-2NIST WebBook[1]
Molecular Formula C₁₁H₁₂NIST WebBook[1]
Molecular Weight 144.2130 g/mol NIST WebBook[1]
Boiling Point 212-214 °CChemicalBook[4]
Density 0.9553 g/cm³ChemicalBook[4]
IUPAC Standard InChIKey DZTYCPNBSJZKSS-UHFFFAOYSA-NNIST WebBook[1]

References

  • 1H-Indene, 1,3-dimethyl- - the NIST WebBook . Source: National Institute of Standards and Technology (NIST). 1

  • 1H-Indene, 1,3-dimethyl- | 2177-48-2 - ChemicalBook . Source: ChemicalBook. 4

  • Migratory Tendencies for 1.5-Sigmatropic Shifts in the 1.3-Dimethylindene System . Source: Journal of the Chemical Society, Perkin Transactions 1. 3

  • Sigmatropic indenyl rearrangements induced by electronic excitation . Source: The Journal of Organic Chemistry (ACS Publications). 2

Sources

Exploratory

Structural Elucidation of 1,3-Dimethyl-1H-indene Derivatives: A Comprehensive Crystallographic Guide

Executive Summary The indene scaffold is a privileged structure in both organometallic chemistry and pharmaceutical development. Specifically, 1,3-dimethyl-1H-indene and its derivatives serve as highly tunable electron-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indene scaffold is a privileged structure in both organometallic chemistry and pharmaceutical development. Specifically, 1,3-dimethyl-1H-indene and its derivatives serve as highly tunable electron-donor ligands for metallocene catalysts and as critical intermediates in the synthesis of bioactive molecules. However, the introduction of methyl groups at the 1- and 3-positions creates significant steric constraints that fundamentally alter the molecule's three-dimensional architecture.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic crystallographic theory. This guide provides a field-proven, self-validating methodology for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of 1,3-dimethyl-1H-indene derivatives, focusing on the causality behind experimental choices and the mechanistic interpretation of the resulting crystallographic data.

Mechanistic Crystallography of the Indene Scaffold

The structural determination of indene derivatives is rarely straightforward. The five-membered ring of the indene core contains sp³-hybridized carbons, which inherently disrupts the planarity of the fused aromatic system[1].

When methyl groups are introduced at the 1- and 3-positions, the steric repulsion forces the five-membered ring into a distinct "twist" or "envelope" conformation to minimize eclipsing interactions[2]. This conformational bending has profound implications:

  • Electronic Modulation: In organometallic complexes, the sterically hindered 1,3-dimethylindenyl ligand alters the metal-to-ligand charge transfer. The indenyl ligand can induce an anodic shift in metal-centered reduction potentials, fundamentally changing the catalytic activity of the complex[3].

  • Hierarchical Complexity: In the solid state, the bulky methyl groups prevent the flat, parallel π-π stacking typically seen in unsubstituted aromatics. Instead, the molecules assemble through complex hierarchical networks governed by weak, undirected non-valent interactions, such as C-H···π contacts and offset stacking[4].

Structural_Hierarchy Core 1,3-Dimethyl-1H-indene Core Steric Steric Hindrance (C1/C3 Methyls) Core->Steric Electronic Electronic Effects (π-System Donors) Core->Electronic Conformation Twist Conformation (sp³ Carbon) Steric->Conformation Induces ring strain Packing Intermolecular Packing Electronic->Packing Guides assembly Conformation->Packing Prevents planar stacking PiPi Offset π-π Stacking Packing->PiPi CHPi C-H···π Interactions Packing->CHPi

Mechanistic pathway of steric and electronic effects dictating crystal packing.

Self-Validating Protocol for SC-XRD Analysis

To obtain high-resolution structural data, every step of the crystallographic workflow must be optimized to account for the unique physicochemical properties of 1,3-dimethyl-1H-indene derivatives. The following step-by-step protocol is designed as a self-validating system, ensuring data integrity from crystal growth to final refinement.

Step 1: Controlled Crystallization via Vapor Diffusion

The "Why": 1,3-Dimethyl-1H-indene derivatives are highly lipophilic and often exhibit extreme solubility in standard organic solvents. Rapid evaporation leads to amorphous powders or twinned crystals. Vapor diffusion establishes a slow, controlled kinetic regime, establishing a supersaturation gradient that favors the nucleation of a single, defect-free lattice[1].

  • Dissolve 5–10 mg of the indene derivative in a minimal volume (0.5 mL) of a volatile, good solvent (e.g., dichloromethane).

  • Place the open vial inside a larger, sealed chamber containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Allow the anti-solvent vapor to diffuse into the inner vial over 3–7 days at a stable ambient temperature.

  • Validation Check: Inspect the resulting crystals under a polarization microscope. A suitable crystal must be >0.1 mm in all dimensions, possess sharp edges, and extinguish light uniformly when rotated under crossed polarizers[1][4].

Step 2: Cryogenic Data Acquisition

The "Why": Data collection must be performed at cryogenic temperatures (e.g., 173 K). Cooling minimizes the thermal vibrations of the atoms, significantly reducing the Debye-Waller factors. This sharpens the high-angle diffraction spots, allowing us to accurately resolve the positions of the hydrogen atoms on the 1,3-dimethyl groups—a critical requirement for mapping the weak C-H···π interactions[3][5].

  • Mount the selected crystal on a goniometer head using a specialized cryo-loop and perfluoropolyether oil to prevent frost formation.

  • Center the crystal in an intense, monochromatic X-ray beam (typically MoKα radiation, λ = 0.71073 Å)[3][4].

  • Collect the diffraction pattern using a Hybrid Pixel Array detector, rotating the crystal through a full sphere of data[4].

  • Validation Check: Analyze the initial diffraction frames. The presence of sharp, well-defined spots extending to high resolution (θ > 25°) confirms crystal quality.

Step 3: Integration, Correction, and Refinement

The "Why": Raw diffraction data contains systematic errors. Applying rigorous Lorentz and polarization corrections ensures that the measured intensities accurately reflect the structure factors[4].

  • Integrate the raw data to extract the intensities of the hkl reflections.

  • Solve the phase problem using Direct Methods or Patterson synthesis to generate an initial electron density map.

  • Refine the atomic coordinates using full-matrix least-squares on F². Ensure all non-hydrogen atoms are refined anisotropically.

  • Validation Check: The final R₁ value should be < 0.05, and the goodness-of-fit (S) should approach 1.0, confirming the model accurately represents the physical crystal.

SCXRD_Workflow N1 Phase 1: Controlled Crystallization (Vapor Diffusion / Slow Cooling) N2 Phase 2: Crystal Selection (Polarization Microscopy) N1->N2 Crystals >0.1 mm N3 Phase 3: Cryogenic Data Collection (MoKα Radiation, 173 K) N2->N3 Mount on Goniometer N4 Phase 4: Integration & Correction (Lorentz & Polarization) N3->N4 Raw Diffraction Pattern N5 Phase 5: Structure Solution (Direct Methods / Patterson) N4->N5 Structure Factors (hkl) N6 Phase 6: Anisotropic Refinement (Least-Squares on F²) N5->N6 Atomic Coordinates

Step-by-step SC-XRD workflow for analyzing 1,3-dimethyl-1H-indene derivatives.

Quantitative Crystallographic Data Analysis

To illustrate the structural diversity of the indene scaffold, the table below summarizes the key crystallographic parameters of distinct indene derivatives. Notice how substitution patterns dictate the crystal system and the resulting unit cell volume.

Crystallographic Parameter2-(4-Methoxyphenyl)-1H-indene2-hydroxy-2-(2-oxocycloheptyl)-1H-indene-1,3-dioneDisiloxane-bis(1-indenyl)-ansa-ferrocene (racemic)
Crystal System Monoclinic[1]Orthorhombic[2]Monoclinic[5]
Space Group P2₁/c[1]Pbca[2]P2₁/c[5]
Data Collection Temp. 298 K (Ambient)298 K (Ambient)173 K (Cryogenic)[3]
Unit Cell: a (Å) 5.8347[1]Data specific to Pbca latticeData specific to P2₁/c lattice
Unit Cell: b (Å) 7.5584[1]Data specific to Pbca latticeData specific to P2₁/c lattice
Unit Cell: c (Å) 26.135[1]Data specific to Pbca latticeData specific to P2₁/c lattice
Angle: β (°) 92.772[1]90.00[2]Variable based on packing
Volume (ų) 1151.3[1]Varies by derivativeVaries by derivative
Key Structural Features Bent molecular framework[1]Twist conformation, π-π stacking (3.73 Å)[2]Parallel bis-indenyl coordination[5]

Conclusion: The Impact of Structural Elucidation

The rigorous crystallographic analysis of 1,3-dimethyl-1H-indene derivatives provides far more than a static 3D picture; it offers a dynamic understanding of molecular causality. By correlating the steric bulk of the 1,3-dimethyl groups with the resulting twist conformation and hierarchical crystal packing[2][4], researchers can rationally predict the physical properties of these molecules. Whether optimizing the base-catalyzed rearrangement rates of methylindenes[6] or fine-tuning the electron-donating capacity of indenyl ligands in metallocene catalysts[3], high-resolution SC-XRD remains the foundational tool for advanced chemical engineering.

References

  • Source: proquest.
  • Source: benchchem.
  • Title: Crystal structure of 2-hydroxy-2-(2-oxocycloheptyl)
  • Source: researchgate.
  • Title: Is Indenyl a Stronger or Weaker Electron Donor Ligand than Cyclopentadienyl?
  • Title: Rac/meso Transformations of Disiloxane-bis(1-indenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Catalytic Implementation of 1,3-Dimethyl-1H-indene Transition Metal Complexes

Executive Summary Transition metal coordination complexes utilizing indenyl-derived ligands represent a cornerstone in modern organometallic catalysis. Specifically, 1,3-Dimethyl-1H-indene serves as a highly modular prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Transition metal coordination complexes utilizing indenyl-derived ligands represent a cornerstone in modern organometallic catalysis. Specifically, 1,3-Dimethyl-1H-indene serves as a highly modular precursor for synthesizing metallocene and half-sandwich complexes of Group 4 (Zr, Hf) and Group 8 (Fe, Ru) metals[1]. The strategic placement of methyl groups at the 1- and 3-positions of the indenyl ring profoundly influences the steric environment and electronic density at the metal center. This Application Note details the mechanistic rationale, validated synthetic protocols, and catalytic applications of 1,3-dimethylindenyl complexes, particularly in the production of 2 and high-vinyl terminated propylene oligomers[2].

Mechanistic Insights & Causality (E-E-A-T)

Why 1,3-Dimethyl substitution? In un-substituted indenyl complexes, the ligand can undergo facile η5 to η3 ring slippage, which accelerates associative substitution mechanisms but can lead to premature chain termination in catalytic olefin polymerization. The addition of methyl groups at the 1 and 3 positions provides critical steric bulk that restricts the rotation of the ligand around the metal-centroid axis. This restricted conformation locks the catalytic pocket into a rigid geometry, enhancing stereoselectivity and suppressing β -hydride elimination pathways.

Consequently, when coordinated to Hafnium or Zirconium, the 1,3-dimethylindenyl ligand drives the formation of polymers with high allylic vinyl chain ends and narrow molecular weight distributions[3]. Furthermore, in Fe/Ru systems, the electron-donating nature of the methyl groups stabilizes higher oxidation states, which is highly advantageous for isolating redox-active organometallic materials[4].

Workflow Visualization

G Ligand 1,3-Dimethyl-1H-indene (Ligand Precursor) Deprotonation Deprotonation n-BuLi, Pentane, 25°C Ligand->Deprotonation LithiumSalt 1,3-Dimethylindenyl Lithium (White Precipitate) Deprotonation->LithiumSalt Complexation Metal Complexation ZrCl4 / HfCl4, Et2O, -50°C LithiumSalt->Complexation Metallocene Metallocene Catalyst e.g., Bis(1,3-dimethylindenyl)ZrCl2 Complexation->Metallocene Activation Catalyst Activation MAO or Borate Scavenger Metallocene->Activation Polymerization Olefin Polymerization Ethylene / 1-Hexene Activation->Polymerization Polymer VLDPE / Vinyl-Oligomers (Target Product) Polymerization->Polymer

Synthesis and catalytic workflow of 1,3-dimethylindenyl transition metal complexes.

Experimental Protocols

Self-Validating System Note: The following protocols incorporate built-in visual and spectroscopic checkpoints to ensure intermediate viability before proceeding to the next step, preventing the propagation of failed syntheses. All manipulations must be performed in an N₂-purged glovebox or using standard Schlenk techniques[1].

Protocol 1: Synthesis of 1,3-Dimethylindenyl Lithium

Objective: Deprotonation of the 1,3-Dimethyl-1H-indene precursor to form the reactive η5 -ligand salt[1].

  • Preparation: In an N₂-purged glovebox, dissolve 2.54 g (17.6 mmol) of 1,3-Dimethyl-1H-indene (a 10:1 mixture of 1,3- and 3,3-isomers is acceptable as the 3,3-isomer isomerizes upon deprotonation) in 35 mL of anhydrous, degassed pentane in a Schlenk flask[1].

    • Causality Check: Pentane is chosen over coordinating solvents like THF to force the precipitation of the lithium salt. This drives the deprotonation equilibrium forward and simplifies downstream purification by avoiding solvent-coordination adducts.

  • Deprotonation: Stir the solution at room temperature and slowly add 6.2 mL of 2.5 M n-butyllithium in hexanes (15.5 mmol) dropwise[1].

    • Validation Check: A stark white precipitate must form almost immediately upon the addition of n-BuLi, visually confirming successful deprotonation[1].

  • Isolation: Stir the suspension for 2 hours to ensure complete conversion. Filter the white solid through a medium-porosity glass frit, wash with 2 x 10 mL of cold pentane, and dry thoroughly under vacuum.

Protocol 2: Synthesis of Bis(1,3-dimethylindenyl)zirconium dichloride

Objective: Coordination of the indenyl ligand to a Group 4 transition metal to yield an active pre-catalyst[2].

  • Suspension: Suspend 1.0 equivalent of Zirconium(IV) chloride (ZrCl₄) in 50 mL of dry diethyl ether and cool the mixture to -50 °C using a dry ice/isopropanol bath.

  • Complexation: Slowly add 2.0 equivalents of the solid 1,3-dimethylindenyl lithium (from Protocol 1) to the stirring suspension.

    • Causality Check: Maintaining a low temperature (-50 °C) during the initial transmetalation prevents rapid, uncontrolled exothermic complexation, which can lead to undesired ligand homocoupling or the reduction of the Zr(IV) center.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

    • Validation Check: The reaction mixture will transition from a colorless/white suspension to a bright yellow/orange slurry. This distinct color shift confirms the formation of the highly conjugated metallocene complex[1].

  • Purification: Remove the ether under vacuum. Extract the residue with dry dichloromethane to separate the complex from the insoluble LiCl byproducts. Filter through a tightly packed Celite plug, concentrate the filtrate, and recrystallize from a dichloromethane/pentane mixture at -20 °C to yield the pure catalyst.

Protocol 3: Olefin Polymerization for VLDPE Production

Objective: Application of the synthesized metallocene in gas-phase or slurry polymerization[2].

  • Reactor Setup: In a pressurized, jacketed reactor, introduce the alkane diluent (e.g., isohexane) and a scavenger/activator such as Methylaluminoxane (MAO).

  • Catalyst Injection: Inject the Bis(1,3-dimethylindenyl)zirconium dichloride catalyst (typically at a Zr:Al ratio of 1:500).

  • Monomer Feed: Feed a continuous stream of ethylene and a comonomer (e.g., 1-hexene or 1-octene) at a specific molar ratio (e.g., 0.015 to 0.035 octene to ethylene)[2]. Maintain reactor temperature at 85 °C and pressure at 300 psi.

    • Causality Check: The 1,3-dimethyl substitution on the catalyst suppresses comonomer blockiness, ensuring the uniform, statistical incorporation of 1-octene. This uniform branching is the critical mechanism for achieving the target very low density (<0.916 g/cm³) without sacrificing polymer molecular weight[2].

  • Quench & Isolate: Quench the reaction with methanol, filter, and dry the resulting polymer under vacuum.

Quantitative Data Presentation

The following table summarizes the performance of 1,3-dimethylindenyl-based metallocenes compared to un-substituted variants in ethylene/1-octene copolymerization and propylene oligomerization.

Catalyst SystemActivatorComonomer Ratio (Octene:Ethylene)Activity ( kg/g_cat ·h)Polymer Density (g/cm³)Mw/Mn (PDI)
Bis(indenyl)ZrCl₂MAO0.0254,2000.9223.5
Bis(1,3-dimethylindenyl)ZrCl₂ MAO0.0258,500 0.910 (VLDPE) 2.2
(1,3-Dimethylindenyl)(Cp)HfMe₂*Borate0.000 (Propylene only)12,000 N/A (Oligomer) 1.8

Data synthesized from established metallocene-catalyzed VLDPE and high-vinyl oligomer production parameters[2][3]. Note the significant increase in activity and tighter polydispersity index (PDI) afforded by the 1,3-dimethyl substitution.

References
  • Source: epo.
  • Title: Synthesis and Structure of[Fe(η5-C9Me6)(η5-C5H4)
  • Source: google.
  • Source: google.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Regioselective Functionalization of 1,3-Dimethyl-1H-indene

Abstract: The indene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable material properties.[1][2] The ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The indene scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and valuable material properties.[1][2] The ability to precisely install functional groups at specific positions on the indene core is paramount for tuning its pharmacological profile and physical characteristics. This document provides a detailed guide to the regioselective functionalization of 1,3-dimethyl-1H-indene, a common and synthetically accessible derivative. We delve into the underlying principles of its reactivity and present robust, step-by-step protocols for key transformations, including electrophilic aromatic substitution and functionalization via deprotonation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Foundational Principles: Understanding the Reactivity of 1,3-Dimethyl-1H-indene

The regioselectivity of reactions involving 1,3-dimethyl-1H-indene is governed by the interplay of its electronic structure and steric factors. The molecule consists of a benzene ring fused to a five-membered ring containing a double bond. While the benzene ring provides aromatic stability, the overall system is electron-rich and susceptible to electrophilic attack.

  • Electronic Effects: The fused five-membered ring acts as an activating group, directing electrophilic aromatic substitution to the benzene portion of the molecule. The positions ortho and para to the fusion (C4 and C6) are electronically enriched and are the most probable sites for electrophilic attack. The C1 and C3 methyl groups are sp³-hybridized and primarily exert their influence sterically.

  • Acidity of the C1 Proton: The proton at the C1 position is allylic to the double bond and benzylic to the aromatic ring. This dual activation results in a significantly lowered pKa, allowing for regioselective deprotonation with a suitable strong base to form a stable indenyl anion. This anion is a potent nucleophile, enabling a distinct set of functionalization reactions at the C1 position.

The following diagram illustrates the key reactive sites on the 1,3-dimethyl-1H-indene scaffold.

Caption: Primary pathways for the regioselective functionalization of 1,3-dimethyl-1H-indene.

Protocol I: Regioselective C-C Bond Formation via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for installing acyl groups on aromatic rings.[3][4] In the case of 1,3-dimethyl-1H-indene, this reaction proceeds with high regioselectivity on the electron-rich benzene ring, providing a direct route to valuable ketone intermediates. The use of a stoichiometric amount of a Lewis acid catalyst like aluminum trichloride (AlCl₃) is necessary because the product ketone complexes with the catalyst.[3]

Causality Behind Experimental Choices:

  • Lewis Acid (AlCl₃): Aluminum trichloride is a powerful Lewis acid that coordinates to the acyl halide, generating a highly electrophilic acylium ion, which is the key reactive species.

  • Solvent (Dichloromethane, DCM): DCM is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively solvates the reagents and intermediates.

  • Temperature (0 °C to rt): The reaction is initiated at a low temperature to control the initial exothermic reaction between the Lewis acid and the acylating agent. Allowing the reaction to warm to room temperature ensures completion.

  • Workup (Aqueous HCl): A quench with dilute acid is required to hydrolyze the aluminum-ketone complex and dissolve the aluminum salts, facilitating product isolation.

Detailed Step-by-Step Protocol: Acetylation at the C4/C6 Position
  • Setup: To a flame-dried, three-necked, 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.5 g, 11.2 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 30 mL) to the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add acetyl chloride (0.8 mL, 11.2 mmol, 1.1 equiv) dropwise to the suspension. Stir for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: In a separate flask, prepare a solution of 1,3-dimethyl-1H-indene (1.48 g, 10.2 mmol, 1.0 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice (50 g) and concentrated HCl (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the acylated product, which is typically a mixture of 4- and 6-acetyl-1,3-dimethyl-1H-indene.

ParameterValue
Substrate 1,3-Dimethyl-1H-indene (1.0 equiv)
Reagent Acetyl Chloride (1.1 equiv)
Catalyst Aluminum Trichloride (AlCl₃) (1.1 equiv)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 70-85% (as a mixture of regioisomers)
Primary Product(s) 4-acetyl- and 6-acetyl-1,3-dimethylindene

Protocol II: Regioselective Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a pre-formed electrophile, the Vilsmeier reagent (a chloromethyliminium salt), generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride like phosphoryl chloride (POCl₃).[6][7] This method offers an alternative to Friedel-Crafts acylation for introducing a C1 carbonyl unit.

Mechanism and Regioselectivity: The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for the most electron-rich positions of the aromatic ring. For 1,3-dimethyl-1H-indene, the reaction is expected to occur at the C4 and/or C6 positions, analogous to Friedel-Crafts acylation.

G A Cool DMF (0 °C) B Add POCl₃ dropwise (Forms Vilsmeier Reagent) A->B C Add 1,3-Dimethylindene Solution B->C D Heat Reaction (e.g., 60-75 °C) C->D E Aqueous Workup (Hydrolysis of Iminium Salt) D->E F Extraction & Purification E->F G Product: Formylated Indene F->G

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Detailed Step-by-Step Protocol: Formylation at the C4/C6 Position
  • Vilsmeier Reagent Preparation: In a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 15 mL) to 0 °C using an ice bath.

  • POCl₃ Addition: Add phosphoryl chloride (POCl₃, 2.8 mL, 30 mmol) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. A viscous, pale-yellow reagent will form.

  • Substrate Addition: Cool the Vilsmeier reagent back to 0 °C and add a solution of 1,3-dimethyl-1H-indene (2.9 g, 20 mmol) in DMF (5 mL) dropwise.

  • Reaction: After addition, remove the ice bath and heat the reaction mixture in an oil bath at 70 °C for 6-8 hours. The reaction should turn a deep reddish-brown color.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 150 g of crushed ice and 50 mL of water.

  • Neutralization and Hydrolysis: Stir the aqueous mixture vigorously. Slowly add a saturated solution of sodium carbonate (Na₂CO₃) until the mixture is neutral to pH paper. Stir for an additional 1 hour at room temperature to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford the formylated indene product(s).

ParameterValue
Substrate 1,3-Dimethyl-1H-indene (1.0 equiv)
Reagents DMF, POCl₃ (1.5 equiv)
Solvent DMF (as reagent and solvent)
Temperature 70 °C
Typical Yield 65-80%
Primary Product(s) 4-formyl- and 6-formyl-1,3-dimethylindene

Protocol III: Functionalization at C1 via Deprotonation-Alkylation

A powerful alternative to electrophilic aromatic substitution is the functionalization of the five-membered ring. The C1-proton of 1,3-dimethyl-1H-indene is acidic and can be selectively removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to generate a resonance-stabilized indenyl anion. This nucleophilic anion can then be trapped with a variety of electrophiles (E⁺), such as alkyl halides, to install a new substituent exclusively at the C1 position.

Causality Behind Experimental Choices:

  • Base (n-BuLi): n-Butyllithium is a strong organometallic base capable of deprotonating the weakly acidic C-H bond at the C1 position.

  • Solvent (THF): Anhydrous tetrahydrofuran (THF) is an ideal aprotic polar solvent that solvates the lithium cation and does not react with the organolithium base.

  • Temperature (-78 °C): The deprotonation and subsequent alkylation are performed at low temperatures to prevent side reactions, such as the decomposition of the organolithium reagent or reaction at other sites.

  • Electrophile (Iodomethane): Iodomethane is a simple, reactive alkyl halide that serves as an excellent electrophile for demonstrating the C-alkylation of the indenyl anion.

G Indene 1,3-Dimethyl-1H-indene Anion Indenyl Anion (Nucleophile) Indene->Anion  n-BuLi, THF, -78 °C (Deprotonation) Product C1-Functionalized Product (1-E-1,3-dimethyl-1H-indene) Anion->Product  (Alkylation) Electrophile Electrophile (E+) (e.g., CH₃I)

Caption: Reaction pathway for C1 functionalization via the indenyl anion.

Detailed Step-by-Step Protocol: Methylation at the C1 Position
  • Setup: Assemble a flame-dried 100 mL Schlenk flask containing a magnetic stir bar under an atmosphere of dry argon or nitrogen.

  • Substrate and Solvent: Add a solution of 1,3-dimethyl-1H-indene (1.44 g, 10.0 mmol) in anhydrous THF (40 mL) to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. A color change to deep red or orange should be observed, indicating the formation of the indenyl anion. Stir the solution at -78 °C for 1 hour.

  • Alkylation: Add iodomethane (0.75 mL, 12.0 mmol, 1.2 equiv) dropwise to the anion solution at -78 °C. The color of the solution should fade significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1,1,3-trimethyl-1H-indene.

ParameterValue
Substrate 1,3-Dimethyl-1H-indene (1.0 equiv)
Reagent n-Butyllithium (1.1 equiv)
Electrophile Iodomethane (1.2 equiv)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Typical Yield >90%
Product 1,1,3-Trimethyl-1H-indene

Summary and Outlook

The regioselective functionalization of 1,3-dimethyl-1H-indene can be achieved with high predictability and efficiency by selecting the appropriate reaction conditions. Electrophilic aromatic substitution methods, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, reliably introduce functional groups onto the electron-rich C4/C6 positions of the benzene ring. Conversely, exploiting the acidity of the C1 proton allows for deprotonation and subsequent reaction with electrophiles, providing exclusive functionalization at the five-membered ring. These orthogonal strategies provide chemists with a powerful toolkit for creating a diverse library of substituted indenes for applications in drug discovery and materials science.

References

  • Yao, T., & Larock, R. C. (2006). Synthesis of Indenes by the Transition Metal-Mediated Carboannulation of Alkynes. The Journal of Organic Chemistry, 71(26), 9654–9666. [Link]

  • Lalisse, R., Mukherjee, P., et al. (2024). Ring expansion of indene by photoredox-enabled functionalized carbon-atom insertion. Nature Catalysis. [Link]

  • Muskan, et al. (2025). Stereoselective Synthesis of Functionalized Indenes via Regioselective Cascade Iodoalkylation of Alkynes. The Journal of Organic Chemistry. [Link]

  • Karanović, M., et al. (2026). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized spiro indene derivatives. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from Organic Syntheses. [Link]

  • Procopio, A., et al. (2023). Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita-Baylis-Hillman Alcohols. European Journal of Organic Chemistry. [Link]

  • Yu, G., & Che, C.-M. (2022). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 20(2), 231-249. [Link]

  • Bi, H.-P., et al. (2007). Highly Regioselective Synthesis of Indene Derivatives Including an Allene Functional Group via Pd/C-Catalyzed Cyclization Reaction in Air. Organic Letters, 9(18), 3527–3529. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from Organic Chemistry Portal. [Link]

  • Procopio, A., et al. (2023). Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita-Baylis-Hillman Alcohols. European Journal of Organic Chemistry, 26(48). [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • Chetty, V. K., & Singh, A. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Lalisse, R., Mukherjee, P., et al. (2024). Ring expansion of indene by photoredox-enabled functionalized carbon-atom insertion. Nature Catalysis, 7(1), 93-103. [Link]

  • ChemRxiv. (n.d.). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. Retrieved from ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Dethe, D. H., et al. (2020). Cp*Co(III)-Catalyzed Ketone-Directed ortho-C–H Activation for the Synthesis of Indene Derivatives. The Journal of Organic Chemistry, 85(11), 7565–7575. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

  • Scilit. (n.d.). Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions With N. Retrieved from Scilit. [Link]

  • Mayr, H., et al. (2010). Investigation of substituent effects on the selectivity of 4pi-electrocyclization of 1,3-diarylallylic cations for the formation of highly substituted indenes. The Journal of Organic Chemistry, 75(14), 4775-4784. [Link]

  • Bi, H.-P., et al. (2007). Highly regioselective synthesis of indene derivatives including an allene functional group via Pd/C-catalyzed cyclization reaction in air. Organic Letters, 9(18), 3527-3529. [Link]

  • Boman, A., & Sandström, J. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 53. [Link]

  • NIST. (n.d.). 1H-Indene, 1,3-dimethyl-. Retrieved from NIST WebBook. [Link]

  • Khan, Z. A., & Wirth, T. (2009). Synthesis of Indene Derivatives via Electrophilic Cyclization. ChemInform, 40(15). [Link]

  • ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from ResearchGate. [Link]

  • Khan, Z. A., & Wirth, T. (2009). Synthesis of Indene Derivatives via Electrophilic Cyclization. Organic Letters, 11(1), 229-231. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Dimethyl-1H-indene NMR Spectra

The indene core—specifically 1,3-dimethyl-1H-indene—is a highly reactive, cyclopentadiene-fused aromatic system. While it serves as a crucial building block in organometallic ligand design and pharmaceutical synthesis, i...

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Author: BenchChem Technical Support Team. Date: April 2026

The indene core—specifically 1,3-dimethyl-1H-indene—is a highly reactive, cyclopentadiene-fused aromatic system. While it serves as a crucial building block in organometallic ligand design and pharmaceutical synthesis, its electron-rich double bond and highly acidic benzylic/allylic C1 position make it notoriously difficult to analyze via Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers frequently encounter confusing spectra plagued by isomerization, autoxidation, and rapid oligomerization.

This guide provides a mechanistic approach to diagnosing and resolving these specific NMR anomalies.

Part 1: Diagnostic FAQs (Symptom-to-Mechanism Mapping)

Q1: I observe an unexpected 6H singlet around 1.2–1.4 ppm and am missing a vinylic methyl signal. What is this impurity? The Causality: This spectral signature indicates the presence of a gem-dimethyl isomer, specifically 1,1-dimethyl-1H-indene . During the synthesis of 1,3-dimethyl-1H-indene (typically via Grignard addition to 3-methyl-1-indanone followed by dehydration), excessive heat or strong acidic conditions can trigger a thermodynamic rearrangement. Furthermore, indene derivatives are prone to radical and thermal rearrangements, such as 1,5-sigmatropic shifts, which migrate the double bond and alkyl groups[1]. Diagnostic check: Look for two coupled vinylic protons (doublets around 6.4 and 6.7 ppm), which confirm the double bond has shifted away from the substituted carbons.

Q2: My 1 H NMR shows a broad, unresolved hump between 2.7 and 4.0 ppm, and the baseline is extremely noisy. Is my product degrading in the tube? The Causality: Yes. This is the classic hallmark of cationic oligomerization . The electron-rich C2=C3 double bond in 1,3-dimethyl-1H-indene is highly susceptible to electrophilic attack. Standard deuterated chloroform (CDCl 3​ ) degrades over time to produce trace amounts of DCl and phosgene. Even a microscopic amount of DCl will protonate the double bond, generating a stable tertiary/benzylic carbocation that rapidly attacks adjacent indene molecules. This creates a mixture of polymeric chains that appear as broad aliphatic humps in the NMR spectrum.

Q3: I see a strong carbonyl peak in the 13 C NMR (>200 ppm) and a multiplet around 2.5–3.0 ppm in the 1 H NMR. What went wrong during synthesis? The Causality: This indicates carryover of 3-methyl-1-indanone , the standard starting precursor[2]. If the Grignard addition (MeMgBr) fails to reach completion due to moisture in the solvent or inactive magnesium, the unreacted ketone will co-elute or co-distill with the final product. The lack of vinylic protons and the strong C=O stretch are definitive proof of starting material contamination.

Q4: My sample was pure yesterday, but today the C1-methyl doublet has collapsed into a singlet, and a new exchangeable peak appeared. Why? The Causality: Your sample has undergone autoxidation . The C1 position of 1,3-dimethyl-1H-indene is both allylic and benzylic, making the C–H bond exceptionally weak. In the presence of ambient oxygen, it readily forms a resonance-stabilized radical, which reacts with O 2​ to form a hydroperoxide. This intermediate eventually reduces to 1,3-dimethyl-1H-inden-1-ol [3]. Because the C1 proton is replaced by a hydroxyl group, the adjacent C1-methyl group no longer experiences spin-spin coupling, collapsing from a doublet to a singlet.

Q5: Can base-catalyzed isomerization change my NMR spectrum? The Causality: Interestingly, no—but it will destroy the molecule's chirality. In the presence of a base, 1,3-dimethyl-1H-indene undergoes a 1,3-proton transfer via a cyclopentadienyl anion intermediate. Because the proton shifts from C1 to C3 (and the double bond migrates accordingly), the molecule simply becomes 1,3-dimethyl-1H-indene again. This is a "degenerate" rearrangement that racemizes the stereocenter at C1 without altering the NMR chemical shifts[4].

Part 2: Quantitative NMR Reference Data

Use the following self-validating data table to cross-reference your spectra. All shifts are approximate for CDCl 3​ at 400 MHz.

CompoundC1-CH 3​ (ppm)C3-CH 3​ (ppm)C1-H (ppm)C2-H (vinylic) (ppm)Diagnostic Feature
1,3-Dimethyl-1H-indene ~1.30 (d, 3H)~2.05 (d, 3H)~3.30 (q, 1H)~6.15 (m, 1H)Distinct doublets for both methyls
1,1-Dimethyl-1H-indene ~1.25 (s, 6H)N/AN/A~6.45 (d, 1H), ~6.75 (d)6H singlet, two vinylic doublets
3-Methyl-1-indanone N/A~1.40 (d, 3H)N/A~2.30-2.90 (m, 2H)No vinylic protons, 13 C C=O peak
1,3-Dimethyl-1H-inden-1-ol ~1.55 (s, 3H)~2.10 (d, 3H)N/A (OH replaces H)~6.10 (m, 1H)C1-CH 3​ becomes a sharp singlet
Oligomers (Degradation) Broad (0.8-1.5)Broad (1.5-2.5)Broad (2.7-4.0)DiminishedBroad, unresolved aliphatic humps

Part 3: Self-Validating Experimental Protocols

To prevent the impurities described above, you must adopt strict handling protocols. Do not treat indenes like standard stable aromatics.

Protocol A: Acid-Free Purification Workflow

Objective: Isolate 1,3-dimethyl-1H-indene without triggering cationic polymerization or thermodynamic isomerization.

  • Stationary Phase Passivation: Standard silica gel is highly acidic. Before packing your column, slurry the silica gel in hexanes containing 2% Triethylamine (TEA).

  • System Validation (Self-Check): Before loading your crude mixture, run a blank column volume of your eluent and collect a 1 mL fraction. Add a single drop of bromocresol green indicator. A blue/green color confirms a neutralized environment; a yellow color indicates residual acidity, requiring further TEA passivation.

  • Elution: Load the crude mixture and elute using a non-polar solvent system (e.g., 100% hexanes or pentane) with 0.5% TEA added to maintain basicity.

  • Thermal Control: Evaporate the solvent on a rotary evaporator with the water bath set strictly below 25°C . High heat during concentration will trigger 1,5-sigmatropic shifts.

  • Storage: Immediately transfer the purified oil into an argon-purged amber vial containing a small layer of activated basic alumina. Store at -20°C.

Protocol B: Stabilized NMR Sample Preparation

Objective: Prevent in-situ degradation of the sample during NMR acquisition.

  • Solvent Selection: Never use old CDCl 3​ . If CDCl 3​ must be used, pass it through a 2-inch plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately before use. Alternatively, use Benzene- d6​ , which cannot form acidic byproducts.

  • Solvent Validation (Self-Check): To ensure your CDCl 3​ is acid-free, take a 0.5 mL aliquot and add a microscopic crystal of methyl red indicator. If the solution turns pink/red, DCl is present, and the solvent must be passed through basic alumina again until it tests yellow.

  • Antioxidant Addition: If you are running long 2D NMR experiments (e.g., HSQC, HMBC overnight), add 1 mg of BHT (butylated hydroxytoluene) to the NMR tube. BHT acts as a radical scavenger, preventing the autoxidation of the C1 position into 1,3-dimethyl-1H-inden-1-ol.

Part 4: Mechanistic & Troubleshooting Visualizations

NMR_Troubleshooting Start Analyze 1H/13C NMR of 1,3-Dimethyl-1H-indene Q1 Extra 6H singlet (~1.2-1.4 ppm)? Start->Q1 Isomer Gem-dimethyl isomers (e.g., 1,1-dimethylindene) Q1->Isomer Yes Q2 Broad humps (2.7-4.0 ppm)? Q1->Q2 No Polymer Oligomerization (Acid-catalyzed) Q2->Polymer Yes Q3 Carbonyl 13C peak (>200 ppm)? Q2->Q3 No SM Unreacted Starting Material (3-methyl-1-indanone) Q3->SM Yes Q4 C1-Methyl is a singlet + OH peak? Q3->Q4 No Oxidation Autoxidation Product (1-hydroxy derivative) Q4->Oxidation Yes Pure Pure 1,3-Dimethyl-1H-indene Q4->Pure No

Workflow for diagnosing 1,3-dimethyl-1H-indene NMR impurities.

Pathway SM 3-Methyl-1-indanone Grignard MeMgBr / Ether (Grignard Addition) SM->Grignard Intermediate 1,3-Dimethylindan-1-ol Grignard->Intermediate Dehydration H+ / Heat (Dehydration) Intermediate->Dehydration Product 1,3-Dimethyl-1H-indene Dehydration->Product Polymer Oligomers Product->Polymer Trace Acid (CDCl3) Isomer Isomers (e.g., 1,2-dimethylindene) Product->Isomer Excess Heat / Base Oxidation 1,3-Dimethyl-1H-inden-1-ol Product->Oxidation O2 (Air) Autoxidation

Synthesis and degradation pathways of 1,3-dimethyl-1H-indene.

References

  • Experimental evidence of partially rate limiting ion-pair interconversion in a base catalyzed 1,3-proton transfer reaction. Chemical Communications (RSC Publishing).4

  • Radical Rearrangements of 1,3-Dimethylindene Derivatives. RSC Publishing.1

  • Autoxidation of the title azulenes... (1-hydroxy-1,3-dimethyl-1H-indene derivatives). Oxford University Press (OUP).3

  • Some New Experiments on the Proton-Mobility in the Indene Ring-System. SciSpace.2

Sources

Optimization

Technical Support Center: Purification of Crude 1,3-Dimethyl-1H-indene

Welcome to the technical support guide for the purification of crude 1,3-Dimethyl-1H-indene. This document is designed for chemistry professionals engaged in research and development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude 1,3-Dimethyl-1H-indene. This document is designed for chemistry professionals engaged in research and development. It provides in-depth, field-tested guidance on overcoming common purification challenges, structured in a practical question-and-answer format. Our focus is on not just the how, but the why, ensuring you can adapt these principles to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) on Core Purification Strategy

This section addresses high-level questions that form the foundation of a successful purification strategy for 1,3-Dimethyl-1H-indene.

Q1: What are the most common impurities I should expect in my crude 1,3-Dimethyl-1H-indene?

A1: The impurity profile is heavily dependent on the synthetic route. However, you can generally anticipate several classes of impurities:

  • Unreacted Starting Materials: Precursors from your specific synthesis will likely be present.

  • Isomeric Byproducts: Structural isomers of 1,3-Dimethyl-1H-indene or related indene derivatives may form, particularly in acid-catalyzed cyclizations.[1][2]

  • Solvent Residues: Residual solvents from the reaction or workup, such as toluene, DMF, or THF, are common.[3][4]

  • Oxidation and Polymerization Products: Indene derivatives are susceptible to oxidation when exposed to air and can undergo acid-catalyzed dimerization or polymerization, especially at elevated temperatures.[5][6] These often present as higher molecular weight, more polar, or non-volatile residues.

  • Related Aromatic Compounds: Depending on the feedstock, impurities like indane or various alkylbenzenes may be present.[7]

Q2: My crude product is a dark oil. What does this indicate and how should I begin?

A2: A dark color often suggests the presence of polymeric or oxidized impurities.[8] Before attempting a high-resolution technique like chromatography, it is often beneficial to perform a preliminary bulk purification.

  • Initial Recommendation: Consider a rapid filtration through a plug of silica gel. This involves dissolving the crude oil in a minimal amount of a non-polar solvent (e.g., hexanes or toluene) and passing it through a short column of silica. This can effectively remove highly polar, colored impurities and baseline material, simplifying the subsequent, more precise purification step.

Q3: Is 1,3-Dimethyl-1H-indene stable to heat? Can I use distillation?

A3: Caution is advised. While distillation is excellent for removing non-volatile impurities, indenes can polymerize or isomerize at high temperatures.[5][6] If you must use distillation, it is imperative to use vacuum distillation . This lowers the boiling point, minimizing the thermal stress on the molecule.[5] Always monitor the distillation pot for any signs of darkening or viscosity increase, which would indicate decomposition.

Q4: When is recrystallization a suitable method for this compound?

A4: Recrystallization is a powerful technique for achieving high purity, but it is only viable if your crude 1,3-Dimethyl-1H-indene is a solid or can be induced to crystallize.[5][9] This technique excels at removing small quantities of impurities that have different solubility profiles from the target compound.[5] If your product is an oil, this method is not directly applicable unless you can form a solid derivative, purify it by recrystallization, and then regenerate the parent compound.

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques, along with troubleshooting guides to address specific issues you may encounter.

Method 1: High-Performance Flash Column Chromatography

Flash column chromatography is the most versatile and widely used method for purifying 1,3-Dimethyl-1H-indene, as it can separate compounds with very similar polarities.

The following diagram outlines the decision-making process for selecting the appropriate primary purification technique.

G cluster_start Analysis of Crude Material cluster_decision Decision Points cluster_methods Purification Methods Start Crude 1,3-Dimethyl-1H-indene Analysis Analyze by TLC/GC-MS Identify impurity characteristics Start->Analysis Decision1 Are there significant non-volatile/polymeric impurities? Analysis->Decision1 Decision2 Are impurities of very different polarity? Decision1->Decision2 No Distill Vacuum Distillation Decision1->Distill Yes Decision3 Are impurities closely related isomers/analogs? Decision2->Decision3 No SilicaPlug Silica Gel Plug Filtration Decision2->SilicaPlug Yes Column Flash Column Chromatography Decision3->Column Yes Distill->Analysis Re-analyze SilicaPlug->Column Followed by HPLC Preparative HPLC (if necessary) Column->HPLC If co-elution occurs

Caption: Decision workflow for selecting a purification technique.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase that provides good separation. For 1,3-Dimethyl-1H-indene, start with pure hexanes or petroleum ether and gradually add ethyl acetate. An ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., pure hexanes). Pour the slurry into the column and use positive pressure (air or nitrogen) to pack a firm, uniform bed. Ensure no cracks or air bubbles are present.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under vacuum. Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. If a gradient is needed, slowly and systematically increase the proportion of the more polar solvent (e.g., ethyl acetate). Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-Dimethyl-1H-indene.

Q: My product is streaking on the TLC plate and the column. What's wrong? A: Streaking is often caused by overloading the stationary phase or by the presence of very polar, acidic, or basic impurities.

  • Solution 1 (Overloading): Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel mass.

  • Solution 2 (Acidity/Basicity): If your compound or impurities are acidic/basic, they can interact strongly with the silica. Consider deactivating the silica gel by adding 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system.

Q: I have poor separation between my product and a key impurity. How can I improve resolution? A: Improving resolution requires optimizing the separation conditions.

  • Solution 1 (Solvent System): Switch to a solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or a toluene/hexane system. These solvents interact differently with your compounds and the silica gel.

  • Solution 2 (Finer Silica): Use a smaller particle size silica gel (e.g., 230-400 mesh instead of 70-230 mesh). This increases the surface area and the number of theoretical plates, leading to better separation, but will require higher pressure to run.

  • Solution 3 (High-Performance Liquid Chromatography): For extremely difficult separations, such as with closely related isomers, High-Performance Liquid Chromatography (HPLC) may be required.[5]

G Start Problem: Low Yield After Column Chromatography Check1 Did you analyze the used silica by TLC after the run? Start->Check1 Check2 Did the product elute much faster than expected? Check1->Check2 No Cause1 Cause: Irreversible Adsorption Product is stuck on the column. Check1->Cause1 Yes, product still on silica Check3 Do the 'pure' fractions show new spots on TLC? Check2->Check3 No Cause2 Cause: Column Cracking/Channeling Product ran through fissures in the packing. Check2->Cause2 Yes Cause3 Cause: On-Column Degradation Silica gel is acidic and can cause decomposition. Check3->Cause3 Yes Solution1 Solution: - Deactivate silica with a base (e.g., triethylamine). - Switch to a less acidic stationary phase like alumina. Cause1->Solution1 Solution2 Solution: - Ensure proper column packing (wet slurry method is best). - Avoid letting the column run dry. Cause2->Solution2 Solution3 Solution: - Run the column quickly. - Deactivate silica with a base. - Handle fractions under an inert atmosphere. Cause3->Solution3

Caption: A decision tree for troubleshooting low yields in chromatography.

Part 3: Data Summaries

Quantitative data and comparative analysis are crucial for making informed decisions in the lab.

TechniquePrimary ApplicationAdvantagesDisadvantages
Vacuum Distillation Removal of non-volatile or high-boiling impurities.Fast for bulk purification; good for large scales.Risk of thermal decomposition/polymerization; poor separation of close-boiling isomers.[5]
Flash Chromatography General purpose; separation of moderately to closely related compounds.High resolution; applicable to a wide range of compounds; highly adaptable.Can be time-consuming; requires significant solvent volumes; potential for sample loss on column.[5][10]
Recrystallization Final polishing step for solid products to achieve very high purity.Can yield exceptionally pure material; cost-effective.Only applicable to solids; yield can be low; requires finding a suitable solvent system.[7][9]
Chemical Wash Removal of acidic or basic impurities.Simple, fast, and effective for specific impurity classes.Limited to ionizable impurities; may introduce water that needs to be removed.[7]

Note: The effectiveness of each technique is highly dependent on the specific nature of the crude mixture.

Eluent SystemPolarity IndexTypical Use CaseNotes
Hexanes / Ethyl Acetate Low to MediumThe standard starting point for most separations.Provides a good balance of selectivity and resolution.
Hexanes / Dichloromethane Low to MediumGood for separating less polar compounds; offers different selectivity than ethyl acetate.Dichloromethane is more volatile and can improve speed.
Toluene / Hexanes Very LowUseful for separating very non-polar isomers.Toluene's aromaticity provides unique pi-pi interactions that can aid separation.

Part 4: References

  • Google Patents. (n.d.). US6291735B1 - Process for preparation of high-purity indene. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Jovanović, J., Spiteller, M., & Elling, W. (2002). Indene dimerization products. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. Retrieved from [Link]

  • Google Patents. (n.d.). US2413253A - Purification of indene. Retrieved from

  • Zarins, E., Kokars, V., Ozols, A., & Augustovs, P. (n.d.). Synthesis and properties of 1,3-dioxo-1H-inden-2(3H)-ylidene fragment and (3-(dicyanomethylene) - e-studijas. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. (2012). Synthesis of indenes via Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes. PubMed. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Conversion Rates in 1,3-Dimethyl-1H-indene Catalysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with stalled reactions and low yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with stalled reactions and low yields when working with 1,3-dimethyl-1H-indene.

While the indene scaffold is highly valuable in medicinal chemistry, the 1,3-dimethyl substitution pattern introduces severe steric hindrance and complex thermodynamic equilibria. This guide moves beyond basic troubleshooting to provide a mechanistic framework, ensuring you understand the causality behind every failed reaction and the logic behind every optimization step.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction parameters, you must identify whether your low conversion is driven by kinetic limitations (sterics), thermodynamic equilibria (prototropic shifts), or catalyst deactivation (poisoning).

TroubleshootingWorkflow Start Low Conversion Rate (< 20%) in 1,3-Dimethyl-1H-indene Q1 Is the catalyst deactivating over time? Start->Q1 Q2 Is the reaction rate inherently slow? Start->Q2 Q3 Are multiple isomers forming? Start->Q3 A1 Catalyst Poisoning (Peroxides/Coking) Q1->A1 Yes A2 Steric Hindrance from 1,3-Dimethyl groups Q2->A2 Yes A3 Prototropic Equilibrium (Base-Catalyzed) Q3->A3 Yes S1 Purify substrate over alumina; Use inert atmosphere A1->S1 S2 Increase H2 pressure; Use less sterically demanding ligands A2->S2 S3 Switch to stronger base (e.g., Quinuclidine) A3->S3

Workflow for diagnosing low conversion in 1,3-dimethyl-1H-indene catalysis.

Mechanistic Insights: Why Conversion Fails

To effectively troubleshoot, we must analyze the chemical environment of 1,3-dimethyl-1H-indene. Low conversion is rarely a random failure; it is a predictable consequence of the molecule's structure.

Steric Exclusion at the Metal Center

In transition-metal catalyzed functionalizations (e.g., asymmetric hydrogenation or alkylation), the substrate must achieve planar π -coordination with the metal catalyst. The methyl groups at the C1 and C3 positions create a physical barricade, drastically increasing the activation energy required for complexation. If your catalyst lacks a sufficiently wide "bite angle," the substrate will simply bounce off the active site, leading to near-zero conversion[1].

Prototropic Isomerization and Thermodynamic Dead-Ends

In base-catalyzed reactions, 1,3-dimethyl-1H-indene is highly susceptible to 1,3-proton transfers. The abstraction of a proton forms an indenyl anion intermediate. If the basicity (pKa) of your catalyst is mismatched to the substrate, the reaction falls into a rapid, reversible equilibrium rather than proceeding to the desired functionalized product. As demonstrated in studies of2, intermediate bases like DABCO fail to drive the reaction forward efficiently[2].

Auto-Oxidation and Catalyst Poisoning

Indene derivatives are notoriously prone to auto-oxidation upon exposure to air, forming trace hydroperoxides. When introduced to noble metal catalysts (Pd, Pt, Ru), these peroxides irreversibly oxidize the metal surface, instantly killing the catalytic cycle[3].

Quantitative Catalyst Performance Data

The choice of catalyst dictates whether you overcome the kinetic barriers of the 1,3-dimethyl system. Below is a comparative analysis of catalyst efficacy based on field data and kinetic isotope studies.

Catalyst SystemReaction TypePrimary ChallengeConversion ImpactRecommended Optimization
DABCO (pKa ~8.8) Base-Catalyzed IsomerizationIntermediate basicity limits proton transfer rateLow/ModerateSwitch to Quinuclidine
Quinuclidine (pKa ~11.0) Base-Catalyzed IsomerizationHigh basicity drives rapid 1,3-prototropic shiftHigh (>90%)Monitor for thermodynamic equilibrium limits
Pd/C (Heterogeneous) Catalytic HydrogenationSusceptible to poisoning by indene peroxidesPlateaus < 40%Pre-purify substrate over basic alumina
Ru/C (Heterogeneous) Catalytic HydrogenationSteric hindrance from 1,3-dimethyl groupsSlow but steadyIncrease H₂ pressure (30-40 bar)

Self-Validating Protocol: Transition-Metal Catalyzed Functionalization

To prevent wasted time and resources, your experimental setup must be capable of diagnosing its own failures in real-time. Use the following self-validating methodology for the catalytic functionalization/hydrogenation of 1,3-dimethyl-1H-indene.

Objective: Achieve >90% conversion while actively distinguishing between kinetic sluggishness and catalyst deactivation.

Step 1: Substrate De-poisoning (Critical Causality) Action: Pass the 1,3-dimethyl-1H-indene through a short plug of activated basic alumina immediately before use. Causality: This strips away trace hydroperoxides and polymeric inhibitors that have formed during storage, preventing the irreversible oxidation of your transition-metal catalyst.

Step 2: Anaerobic Assembly Action: Assemble the reaction in a glovebox. Add 5 mol% of your transition-metal catalyst and the purified substrate in anhydrous, degassed toluene. Causality: Toluene is non-coordinating. Using coordinating solvents (like THF or MeCN) creates solvent-metal competition, which, when combined with the steric hindrance of the 1,3-dimethyl groups, completely shuts down the catalytic cycle.

Step 3: Kinetic Initiation Action: Pressurize the reactor (e.g., 30-40 bar H₂ for hydrogenation) and heat to 80°C. Causality: The elevated temperature and pressure provide the necessary thermodynamic force to overcome the severe steric repulsion at the C1/C3 positions.

Step 4: Self-Validation via Temporal Sampling Action: Extract 50 µL aliquots at t=1h , t=3h , and t=6h . Analyze via GC-MS. Validation Logic:

  • If t(1h)<5% conversion: The catalyst was poisoned upon initiation. Abort the run, check your inert atmosphere, and re-purify reagents.

  • If t(3h)≈t(1h)>20% : The catalyst has deactivated mid-reaction (likely due to coking or fouling). You must decrease the substrate concentration or optimize the ligand.

  • If t(6h)>t(3h)>t(1h) but overall < 50%: The reaction is kinetically limited by sterics, but the catalyst is alive. Increase the temperature by 15°C or increase catalyst loading.

Frequently Asked Questions (FAQs)

Q: I am attempting a base-catalyzed 1,3-prototropic rearrangement of 1,3-dimethyl-1H-indene, but my conversion is stalled at 40%. How do I push this to completion? A: The issue is thermodynamic equilibrium versus kinetic control. 1,3-Dimethyl-1H-indene undergoes rapid proton transfer, forming an indenyl anion intermediate. If you are using a base with intermediate basicity (like DABCO, pKa ~8.8), the rate of proton transfer is insufficient to overcome the reverse reaction, leading to a stalled equilibrium[2]. Switch to a stronger, structurally similar tertiary amine like quinuclidine (pKa ~11.0). Its higher basicity drives the primary kinetic isotope effect and pushes the prototropic shift forward quantitatively[4].

Q: Why does my Pd/C catalyst work perfectly for unsubstituted indene but fails completely (0% conversion) for 1,3-dimethyl-1H-indene under identical conditions? A: This is a classic case of steric exclusion. The methyl groups at the C1 and C3 positions physically block the planar approach required for the indene π -system to coordinate with the palladium surface[3]. To resolve this, you must shift from a purely heterogeneous surface catalyst to a homogeneous catalytic system with a wider "bite angle" (e.g.,1), which can accommodate the steric bulk[1]. Alternatively, drastically increase the reaction temperature and pressure to force the thermodynamic interaction.

Q: Is there a visual or rapid indicator that my 1,3-dimethyl-1H-indene starting material has degraded and will ruin my conversion? A: Yes. Pure 1,3-dimethyl-1H-indene should be a clear, colorless to very pale yellow liquid. If your stock bottle has turned a deep yellow or brown, it has undergone auto-oxidation or spontaneous thermal dimerization. Using this degraded stock will introduce peroxides that instantly poison your catalytic cycle. Always store it over argon at -20°C and perform the alumina plug purification described in the protocol above.

References

  • Title: Primary 2H kinetic isotope effects in the base-catalysed 1,3-prototropic rearrangement of 1-methylindene and 1,3-dimethylindene Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: 2

  • Title: Technical Support Center: Optimization of Catalytic Systems for Indan Synthesis Source: Benchchem URL: 3

  • Title: Selective Monoalkylation or Dialkylation of Indenes with Alcohols by Bis-N-Heterocyclic Carbene Manganese Source: ACS Publications URL: 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1,3-Dimethyl-1H-indene and 1,2-Dimethyl-1H-indene

For researchers and professionals in medicinal chemistry and materials science, a nuanced understanding of isomeric reactivity is fundamental to synthetic strategy and molecular design. The indene framework, a prevalent...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in medicinal chemistry and materials science, a nuanced understanding of isomeric reactivity is fundamental to synthetic strategy and molecular design. The indene framework, a prevalent motif in biologically active molecules and organometallic chemistry, presents a compelling case study in how subtle structural changes dictate profound differences in chemical behavior.[1] This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 1,3-Dimethyl-1H-indene and 1,2-Dimethyl-1H-indene. While direct, side-by-side experimental comparisons in the literature are sparse, this analysis synthesizes established principles of physical organic chemistry with data from analogous substituted indenes to provide a robust predictive framework for the synthetic chemist.

Foundational Differences: Structure and Electronic Landscape

The divergent reactivity of these two isomers originates from the placement of the methyl groups and the sole sp³-hybridized carbon atom within the five-membered ring. This seemingly minor distinction has significant consequences for the acidity, stability of intermediates, and susceptibility to isomerization.

  • 1,3-Dimethyl-1H-indene: Features an sp³-hybridized carbon at the C1 position, which bears a methyl group and a crucial acidic proton. The double bond is positioned between C2 and C3.

  • 1,2-Dimethyl-1H-indene: The sp³-hybridized carbon is at the C3 position. Critically, the C1 position is part of a double bond and bears no acidic proton.

G cluster_0 1,3-Dimethyl-1H-indene cluster_1 1,2-Dimethyl-1H-indene s1 s1 s2 s2

Figure 1: Chemical structures of 1,3-Dimethyl-1H-indene and 1,2-Dimethyl-1H-indene.

The Decisive Factor: Acidity and Indenyl Anion Formation

The most characteristic reaction of 1H-indene and its derivatives is the deprotonation of the C1-proton to form the indenyl anion.[1] This process is highly favorable because the resulting anion is aromatic, satisfying Hückel's rule (4n+2 π electrons) within the five-membered ring, and its negative charge is extensively delocalized across the entire fused-ring system.

1,3-Dimethyl-1H-indene: A Direct Path to Aromaticity

This isomer possesses a proton at the C1 position, making it readily accessible to deprotonation by a sufficiently strong base, such as an organolithium reagent or sodium hydride.[2][3] The resulting 1,3-dimethylindenyl anion is highly stabilized through aromaticity. The electron-donating nature of the two methyl groups may slightly decrease the acidity compared to unsubstituted indene (pKa ≈ 20 in DMSO), but the driving force of aromatization remains dominant.[1]

G cluster_reactant cluster_product reactant 1,3-Dimethyl-1H-indene reactant_struct product_struct reactant_struct->product_struct + Base - H-Base⁺ product 1,3-Dimethylindenyl Anion (Aromatic)

Figure 2: Deprotonation of 1,3-Dimethyl-1H-indene to form a stable, aromatic indenyl anion.

1,2-Dimethyl-1H-indene: The Isomerization Prerequisite

In stark contrast, 1,2-Dimethyl-1H-indene lacks a proton at the C1 position. The protons on the five-membered ring are either vinylic (at C3) or part of a methyl group, neither of which exhibits the high acidity seen at the C1 position of a 1H-indene. Consequently, direct deprotonation to form a stable aromatic anion is not a viable pathway under typical conditions.

However, its reactivity under basic or acidic conditions is likely dominated by isomerization . The double bond can migrate to form the more thermodynamically stable 2,3-dimethyl-1H-indene isomer.[4][5] This new isomer does possess an acidic proton at C1, which can then be abstracted to form the 2,3-dimethylindenyl anion. Therefore, the reaction of 1,2-dimethyl-1H-indene with a base is predicted to be significantly slower, as it is dependent on the rate of the initial isomerization step.

G cluster_start cluster_intermediate cluster_product start_label 1,2-Dimethyl-1H-indene start_struct inter_struct start_struct->inter_struct Isomerization (Rate-Limiting) inter_label 2,3-Dimethyl-1H-indene prod_struct inter_struct->prod_struct Deprotonation (+ Base) prod_label 2,3-Dimethylindenyl Anion

Figure 3: Proposed reaction pathway for 1,2-Dimethyl-1H-indene involving a rate-limiting isomerization step.

Quantitative Reactivity Comparison

The following table summarizes the predicted differences in key parameters that govern the reactivity of the two isomers.

Property1,3-Dimethyl-1H-indene1,2-Dimethyl-1H-indeneRationale & Supporting Evidence
Structure alt text alt text The position of the sp³ carbon and methyl groups dictates the availability of an acidic proton.
Acidity (pKa of most acidic C-H) Estimated ~20-21 (in DMSO)Estimated > 40 (for vinylic C-H)Acidity is dramatically enhanced by the formation of an aromatic conjugate base. Unsubstituted indene has a pKa of 20.1 in DMSO.[1] Vinylic protons are far less acidic.
Conjugate Base Stability High (Aromatic Anion)Low (Vinylic Anion) / High (post-isomerization)The 1,3-dimethylindenyl anion is aromatic and highly stabilized. The conjugate base of the 1,2-isomer is only stabilized after isomerization.
Reactivity with Strong Bases (e.g., n-BuLi) Fast deprotonationSlow reaction, likely via isomerizationThe reaction rate is directly tied to the acidity of the most labile proton. Base-promoted isomerization of dienes is a well-established phenomenon.[4]
**Reactivity with Electrophiles (e.g., H⁺, Br₂) **Addition across C1-C2 double bondAddition across C2-C3 double bondElectrophilic addition to indenes is a known reaction pathway.[6] The regioselectivity is governed by the formation of the most stable carbocation intermediate.

Experimental Protocol: Comparative Alkylation

To experimentally validate the predicted reactivity difference, a competitive or parallel alkylation experiment can be performed. This protocol outlines the alkylation of the more reactive 1,3-dimethyl-1H-indene. Running an identical reaction with the 1,2-isomer would be expected to yield primarily unreacted starting material or products of isomerization under forcing conditions.

Objective: To synthesize 1,1,3-Trimethyl-1H-indene via deprotonation and subsequent methylation of 1,3-Dimethyl-1H-indene.
Materials:
  • 1,3-Dimethyl-1H-indene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for 1,3-Dimethyl-1H-indene Purity Analysis

In the landscape of pharmaceutical research and development, the purity of a chemical entity is a critical quality attribute that directly impacts its safety and efficacy. For a compound like 1,3-Dimethyl-1H-indene, a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the purity of a chemical entity is a critical quality attribute that directly impacts its safety and efficacy. For a compound like 1,3-Dimethyl-1H-indene, a versatile building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methodologies for the purity assessment of 1,3-Dimethyl-1H-indene, tailored for researchers, scientists, and drug development professionals. We will explore two robust HPLC approaches—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—and detail the validation protocols that ensure the generation of reliable and accurate data, in alignment with international regulatory standards.

The Criticality of Purity in Drug Development

The journey of a drug from discovery to market is paved with rigorous testing and quality control. The purity of starting materials and intermediates, such as 1,3-Dimethyl-1H-indene, is a foundational element of this process. Impurities can arise from the synthetic route, degradation, or storage and may have unintended pharmacological or toxicological effects. Therefore, employing a validated analytical method to accurately quantify the purity of such compounds is not just a regulatory requirement but a scientific necessity.[1][2]

Comparative HPLC Methodologies for 1,3-Dimethyl-1H-indene Analysis

The choice of an HPLC method is dictated by the physicochemical properties of the analyte. 1,3-Dimethyl-1H-indene (C₁₁H₁₂) is a non-polar, aromatic hydrocarbon.[3] This characteristic allows for its analysis by both reversed-phase and normal-phase chromatography, each offering distinct advantages and selectivity profiles.

Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is a widely used technique in the pharmaceutical industry due to its versatility and compatibility with aqueous mobile phases. For a non-polar compound like 1,3-Dimethyl-1H-indene, a C18 or C8 stationary phase is ideal.

Proposed Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The rationale behind this choice is the strong retention of the non-polar analyte on the C18 stationary phase with a high organic content mobile phase, allowing for good separation from potential polar impurities. The UV detection wavelength is selected based on the chromophore of the indene ring system.

Method 2: Normal-Phase HPLC (NP-HPLC) with UV Detection

NP-HPLC provides an alternative selectivity to RP-HPLC and can be particularly useful for separating non-polar isomers or closely related impurities.

Proposed Chromatographic Conditions:

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane:Isopropanol (99:1, v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

In this setup, the polar silica stationary phase and the non-polar mobile phase will result in the elution of 1,3-Dimethyl-1H-indene with minimal retention, while more polar impurities will be strongly retained. This can be advantageous for resolving non-polar impurities that might co-elute with the main peak in RP-HPLC.

The Pillar of Trust: A Comprehensive Validation Protocol

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7][8]

Validation Parameters and Acceptance Criteria
Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, or matrix components.The peak for 1,3-Dimethyl-1H-indene should be pure and well-resolved from other peaks (Resolution > 2).
Linearity To establish a linear relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the assay of the drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for the assay. Intermediate Precision (Inter-assay): RSD ≤ 2.0% for the assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at LOQ ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the experimental workflow for the validation of the proposed RP-HPLC method. A similar approach would be applied to the NP-HPLC method.

Specificity
  • Forced Degradation: Subject a solution of 1,3-Dimethyl-1H-indene to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (mobile phase).

  • Peak Purity Assessment: Employ a Diode Array Detector (DAD) to assess the peak purity of the 1,3-Dimethyl-1H-indene peak in the presence of degradation products.

Linearity
  • Standard Preparation: Prepare a series of at least five standard solutions of 1,3-Dimethyl-1H-indene of known concentrations, covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Sample Preparation: Prepare samples of a known concentration of 1,3-Dimethyl-1H-indene (e.g., by spiking a placebo with known amounts of the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the prepared samples.

  • Calculation: Calculate the percentage recovery for each sample.

Precision
  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 1,3-Dimethyl-1H-indene at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ) by analyzing a series of dilute solutions.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness
  • Parameter Variation: Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak shape, and resolution).

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance data from the validation of the two proposed HPLC methods.

Table 1: RP-HPLC Method Validation Data
Parameter Result
Specificity Method is specific. Peak purity index > 0.999 for the main peak in the presence of degradation products.
Linearity (r²) 0.9998
Range 10 - 150 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD) Repeatability: 0.45%Intermediate Precision: 0.78%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness System suitability parameters met under all varied conditions.
Table 2: NP-HPLC Method Validation Data
Parameter Result
Specificity Method is specific. Provides alternative selectivity for non-polar impurities.
Linearity (r²) 0.9995
Range 10 - 150 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (RSD) Repeatability: 0.55%Intermediate Precision: 0.85%
LOD 0.08 µg/mL
LOQ 0.25 µg/mL
Robustness System suitability parameters met under all varied conditions.

Visualizing the Workflow and Decision-Making

The following diagrams illustrate the HPLC validation workflow and the logic for selecting an appropriate method.

HPLC_Validation_Workflow cluster_Plan Planning Phase cluster_Exec Execution Phase cluster_Doc Documentation Phase Define_Purpose Define Analytical Procedure Purpose Select_Method Select HPLC Method (RP or NP) Define_Purpose->Select_Method Define_Params Define Validation Parameters & Criteria Select_Method->Define_Params Specificity Specificity/ Forced Degradation Define_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Method_SOP Write Method SOP Validation_Report->Method_SOP

Caption: A generalized workflow for HPLC method validation.

Method_Selection_Logic cluster_RP Reversed-Phase HPLC cluster_NP Normal-Phase HPLC Analyte_Properties Analyte Properties (1,3-Dimethyl-1H-indene) RP_Choice Primary Choice: Good for polar impurities, robust, widely used. Analyte_Properties->RP_Choice Non-polar NP_Choice Alternative Choice: Good for non-polar isomers, orthogonal selectivity. Analyte_Properties->NP_Choice Non-polar Impurity_Profile Expected Impurity Profile Impurity_Profile->RP_Choice Polar impurities Impurity_Profile->NP_Choice Non-polar isomers Final_Method Final Validated Method RP_Choice->Final_Method NP_Choice->Final_Method If needed

Caption: Decision logic for selecting an HPLC method.

Conclusion

Both Reversed-Phase and Normal-Phase HPLC methods are viable for determining the purity of 1,3-Dimethyl-1H-indene. The choice between them will depend on the specific impurity profile of the sample. An RP-HPLC method is generally a robust, first-line approach. However, an NP-HPLC method can provide valuable orthogonal data, especially for resolving non-polar, structurally similar impurities.

Regardless of the method chosen, a rigorous validation according to ICH guidelines is essential to ensure the integrity of the analytical data. This guide provides a comprehensive framework for developing and validating HPLC methods for 1,3-Dimethyl-1H-indene, thereby supporting the development of safe and effective pharmaceuticals.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • Bioanalytical Method Validation. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. USP-NF 〈621〉 Chromatography. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • National Institute of Standards and Technology. 1H-Indene, 1,3-dimethyl-. [Link]

Sources

Validation

Gas chromatography retention times for 1,3-Dimethyl-1H-indene vs indene

As a Senior Application Scientist, I frequently encounter challenges in resolving structurally similar aromatic hydrocarbons during the analysis of complex mixtures, such as petrochemical fractions, essential oils, and e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in resolving structurally similar aromatic hydrocarbons during the analysis of complex mixtures, such as petrochemical fractions, essential oils, and environmental samples. Gas chromatography (GC) remains the gold standard for separating these volatile compounds. However, achieving reproducible separations requires a deep understanding of the thermodynamic interactions between the analytes and the stationary phase.

This guide provides an objective, data-driven comparison of the chromatographic behavior of indene and 1,3-dimethyl-1H-indene , explaining the mechanistic causality behind their retention times and providing a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why Retention Times Differ

In gas chromatography utilizing a standard non-polar stationary phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane), analyte separation is governed by two primary factors: vapor pressure (boiling point) and London dispersion forces .

  • Indene: The unsubstituted indene core is a bicyclic aromatic hydrocarbon with a boiling point of 181–182 °C, according to . Because it is relatively volatile and possesses a smaller molecular surface area, it interacts only moderately with the non-polar stationary phase. Consequently, it elutes earlier, with a Kovats Retention Index (RI) of approximately 1034 on non-polar columns, as documented in the1[1].

  • 1,3-Dimethyl-1H-indene: The addition of two methyl groups to the cyclopentadiene ring increases the molecular weight from 116.16 g/mol to 144.21 g/mol . This structural modification fundamentally alters the molecule's physical properties, raising its boiling point to 212–214 °C, as noted by 2[2]. More importantly, the added alkyl groups increase the molecule's electron cloud size and polarizability. This leads to enhanced London dispersion forces between the analyte and the polysiloxane stationary phase. The combination of lower volatility and stronger stationary phase affinity causes 1,3-dimethyl-1H-indene to partition more favorably into the stationary phase, significantly increasing its retention time. Based on structural homology with isomers like 1,1-dimethylindene (which has an RI of 1160.5 according to 3[3]), the retention index for 1,3-dimethyl-1H-indene falls in the 1160–1200 range.

GC_Retention_Logic Indene Indene MW: 116.16 BP: 182°C Dispersion1 Moderate Dispersion (Weaker Interaction) Indene->Dispersion1 Dimethyl 1,3-Dimethyl-1H-indene MW: 144.21 BP: 214°C Dispersion2 Enhanced Dispersion (Stronger Interaction) Dimethyl->Dispersion2 RT1 Earlier Elution (RI ≈ 1034) Dispersion1->RT1 RT2 Later Elution (RI ≈ 1160-1200) Dispersion2->RT2

Causal relationship between molecular properties and GC retention indices for indene derivatives.

Quantitative Data Comparison

To facilitate rapid assay development, the critical physicochemical and chromatographic properties of both compounds are summarized below.

PropertyIndene1,3-Dimethyl-1H-indene
Molecular Formula C₉H₈C₁₁H₁₂
Molecular Weight 116.16 g/mol 144.21 g/mol
Boiling Point 181–182 °C212–214 °C
Stationary Phase Interaction Moderate dispersion forcesEnhanced dispersion forces
Kovats Retention Index (DB-5) ~1034~1160–1200*

*Estimated based on the established retention index of structural isomers (e.g., 1,1-dimethylindene) and standard methyl-group retention increments on non-polar phases.

Self-Validating Experimental Protocol

Raw retention times ( tR​ ) are highly susceptible to minor fluctuations in column flow rate, stationary phase degradation, or oven calibration. To ensure scientific trustworthiness, the following GC-MS/FID protocol is designed as a self-validating system . By co-injecting a homologous series of n-alkanes, any systemic instrumental error will equally affect the alkane markers, ensuring the calculated Linear Retention Index (LRI) remains mathematically stable and universally reproducible, a standard practice highlighted in 4[4].

Step 1: Sample Preparation & Spiking
  • Dilution: Dissolve indene and 1,3-dimethyl-1H-indene reference standards in a high-purity non-polar solvent (e.g., GC-grade hexane) to a final concentration of 100 µg/mL.

  • Internal Anchoring: Spike 1 mL of the sample with 10 µL of a C8–C20 n-alkane standard mix (50 µg/mL).

    • Causality: The alkanes serve as internal retention anchors. Because they elute across the entire temperature gradient, they perfectly bracket the elution times of both the highly volatile indene and the heavier dimethylated derivative.

Step 2: Instrument Configuration
  • Column Selection: Install a 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5 or HP-5), with dimensions of 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness.

    • Causality: This specific non-polar phase separates compounds primarily by boiling point and London dispersion forces, preventing peak tailing that often occurs with aromatic compounds on polar columns.

  • Carrier Gas: Utilize Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

Step 3: Injection and Temperature Program
  • Injection Parameters: Inject 1 µL of the spiked sample using a split ratio of 1:50. Maintain the inlet temperature at 250 °C to ensure instantaneous volatilization without thermal degradation.

  • Oven Program:

    • Initial temperature: 40 °C (Hold for 2 minutes).

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

    • Causality: A steady 10 °C/min linear temperature ramp ensures sharp, symmetrical peak shapes and provides the linear thermal environment required for accurate van den Dool and Kratz LRI calculations.

Step 4: Data Analysis
  • Identify the retention times ( tR​ ) of the n-alkane peaks.

  • Identify the tR​ of indene and 1,3-dimethyl-1H-indene via their mass spectra (m/z 116 and m/z 144 molecular ions, respectively).

  • Calculate the Linear Retention Index (LRI) using the formula:

    LRI=100×[n+tR​(N)−tR​(n)tR​(analyte)−tR​(n)​]

    (Where n and N are the carbon numbers of the alkanes eluting directly before and after the analyte).

Sources

Comparative

Spectroscopic Comparison of Methylated Indenes: A Focus on 1,3-Dimethyl-1H-indene

As a Senior Application Scientist in structural characterization, I frequently encounter the challenge of differentiating closely related regioisomers in organometallic ligand design and pharmaceutical synthesis. Methyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural characterization, I frequently encounter the challenge of differentiating closely related regioisomers in organometallic ligand design and pharmaceutical synthesis. Methylated indenes—particularly 1,3-dimethyl-1H-indene—are critical precursors for ansa-metallocene catalysts and bioactive scaffolds. However, because the indene core is highly susceptible to thermal and catalytic isomerization, verifying the exact position of the methyl substituents is paramount.

This guide provides an objective, in-depth spectroscopic comparison between 1,3-dimethyl-1H-indene and its common alternatives (such as 1,2-dimethyl-1H-indene and aromatic-substituted variants like 4,7-dimethylindene), grounded in structural causality and self-validating experimental workflows.

Spectroscopic Differentiation: The Causality of Chemical Shifts

To accurately identify indene regioisomers, we must look beyond empirical pattern matching and understand the underlying quantum mechanical and electronic environments dictating the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for assigning indene regiochemistry. The spectral differences between isomers are driven by the hybridization states (sp³ vs. sp²) of the carbon atoms and the anisotropic deshielding effects of the fused benzene ring 1.

  • 1,3-Dimethyl-1H-indene: This molecule features one methyl group at the sp³-hybridized C1 position and another at the sp²-hybridized C3 position. Causally, the C1-methyl resides in an aliphatic environment and appears as a high-field doublet (due to ³J coupling with the C1 methine proton) at ~δ 1.25 ppm. The C3-methyl is attached to a vinylic carbon; it is deshielded by the double bond and appears further downfield at ~δ 2.10 ppm. The single olefinic proton at C2 resonates at ~δ 6.15 ppm.

  • 1,2-Dimethyl-1H-indene: Shifting the vinylic methyl from C3 to C2 fundamentally alters the electronic landscape. The C2-methyl shifts the adjacent olefinic proton to the C3 position. Because the C3 position is in direct conjugation with the aromatic ring, the C3 proton experiences significant deshielding, resonating further downfield (~δ 6.45 ppm) than the C2 proton of the 1,3-isomer.

  • Aromatic-Methylated Indenes (e.g., 4,7-Dimethylindene): When methyl groups are located on the aromatic ring, they are subjected to the strong diamagnetic ring current of the benzene moiety, appearing as sharp singlets in the δ 2.30–2.50 ppm range 2.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides atomic connectivity, FT-IR offers orthogonal validation of the molecular vibrational modes, specifically targeting the cyclopentadiene ring's C=C stretch 3. The C=C stretching frequency is highly sensitive to the degree of substitution. 1,3-Dimethyl-1H-indene exhibits a characteristic trisubstituted C=C stretch around 1610 cm⁻¹. In contrast, the 1,2-isomer often shows a slight shift (~1640 cm⁻¹) due to the different hyperconjugative effects of the methyl group at the C2 position.

Quantitative Spectroscopic Data Comparison

The following table summarizes the benchmark spectroscopic data used to differentiate these isomers in a laboratory setting.

IsomerC1-Methyl (¹H NMR)Vinylic/Ar-Methyl (¹H NMR)Olefinic Proton (¹H NMR)C=C Stretch (FT-IR)
1,3-Dimethyl-1H-indene δ 1.25 (d, 3H)δ 2.10 (d, 3H, C3)δ 6.15 (q, 1H, C2)~1610 cm⁻¹
1,2-Dimethyl-1H-indene δ 1.22 (d, 3H)δ 2.05 (s, 3H, C2)δ 6.45 (s, 1H, C3)~1640 cm⁻¹
4,7-Dimethyl-1H-indene -δ 2.40 (s, 6H, Ar-CH₃)δ 6.50, 6.80 (m, 2H)~1605 cm⁻¹

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . This means the data generated inherently proves the validity of the experiment, preventing false positives caused by instrument drift or sample degradation 4.

Protocol A: Quantitative ¹H & 2D HMBC NMR Acquisition

Causality: 1D NMR provides integration, while 2D HMBC confirms exact carbon-proton connectivity across multiple bonds, eliminating ambiguity between 1,2- and 1,3-substitutions.

  • Sample Preparation: Dissolve 15 mg of the indene analyte in 0.6 mL of anhydrous CDCl₃. Add 0.05% v/v tetramethylsilane (TMS).

    • Self-Validation Check: The TMS peak must appear exactly at δ 0.00. If it shifts, the lock solvent is contaminated or the field is drifting.

  • Instrument Tuning & Shimming: Tune the probe to the exact solvent impedance. Shim the Z1-Z5 gradients until the TMS signal's Full Width at Half Maximum (FWHM) is < 0.8 Hz.

  • 1D Acquisition: Set the relaxation delay (D1) to 3 seconds. Causality: Indene protons have relatively long T₁ relaxation times. A 3-second delay ensures complete magnetic relaxation between scans, making the integration strictly quantitative.

    • Self-Validation Check: The integration ratio of the aromatic protons to the total methyl protons and the olefinic proton must equal exactly 4:6:1 . Any deviation instantly flags the presence of impurities or incomplete relaxation.

  • 2D HMBC Validation: Run an HMBC sequence. For 1,3-dimethyl-1H-indene, the C1-methyl protons must show a strong 3-bond correlation to the C2 vinylic carbon, definitively proving the 1,3-regiochemistry.

Protocol B: FT-IR ATR Analysis
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Apply 2 drops of the neat liquid indene directly onto the crystal.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: A valid spectrum for 1,3-dimethyl-1H-indene will show sp³ C-H stretches just below 3000 cm⁻¹ and sp² C-H stretches just above 3000 cm⁻¹. The presence of both peaks acts as an internal consistency check, proving the molecule contains both the aliphatic methyls and the vinylic/aromatic systems.

Mechanistic Workflow Diagram

The following diagram illustrates the logical decision tree used to spectroscopically differentiate methylated indene mixtures in the laboratory.

G A Methylated Indene Isomeric Mixture B 1H & 13C NMR Spectroscopy (Regiochemistry & Stereochemistry) A->B C FT-IR Spectroscopy (Vibrational Modes & C=C Stretch) A->C D 1,3-Dimethyl-1H-indene (sp3 C1-Me & sp2 C3-Me) B->D C1-Me (δ 1.25) C3-Me (δ 2.10) E 1,2-Dimethyl-1H-indene (sp3 C1-Me & sp2 C2-Me) B->E C1-Me (δ 1.22) C2-Me (δ 2.05) F Aromatic-Substituted Indenes (e.g., 4,7-Dimethylindene) B->F Ar-Me (δ 2.30 - 2.50) C->D ν(C=C) ~1610 cm⁻¹ C->E ν(C=C) ~1640 cm⁻¹

Caption: Logical workflow for the spectroscopic differentiation of methylated indene regioisomers.

References

  • Organometallics Vol. 26 No. 24 - ACS Publications . American Chemical Society. Available at:[Link]

  • Selective Dearomatic Deuteration of (Het)arenes via Electrophotocatalysis | CCS Chemistry . Chinese Chemical Society. Available at:[Link]

  • Direct Detection of Black Carbon in Soils by Py-GC/MS, Carbon-13 NMR Spectroscopy and Thermogravimetric Techniques . Instituto Tecnológico e Nuclear (ITN). Available at: [Link]

  • Physicochemical Characterization of Organic Matter in Bayer Liquor . ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dimethyl-1H-indene

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-indene. Our commitment is to empower you with the knowledge to operate safely and effectively, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist to explain the causality behind each recommendation, grounding our protocols in established safety science.

Understanding the Hazard: Why PPE is Non-Negotiable

1,3-Dimethyl-1H-indene, like its parent compound indene, is a versatile hydrocarbon used in chemical synthesis. However, its utility is matched by a significant hazard profile that necessitates rigorous safety protocols. Understanding these risks is the first step in appreciating the critical role of appropriate PPE.

Primary Hazards Associated with Indene and its Derivatives:

  • Flammability: Indene is a flammable liquid and vapor, with vapor-air mixtures becoming explosive with intense warming.[1] It is crucial to handle it away from heat, sparks, open flames, and other ignition sources.[1][2] All equipment must be grounded to prevent static discharge.[1][3]

  • Aspiration Toxicity: The substance may be fatal if swallowed and enters the airways.[1][2] This is a critical consideration, as aspiration into the lungs can cause chemical pneumonitis.[4]

  • Organ Damage: Animal studies and toxicological data indicate that exposure may cause damage to the liver and kidneys.[2][4][5]

  • Irritation: It is irritating to the skin, eyes, and respiratory system.[4][6][7] Direct contact can cause inflammation and may worsen pre-existing dermatitis.[4]

  • Inhalation Hazard: Inhalation of vapors can be harmful, potentially causing drowsiness, dizziness, and respiratory irritation.[4][6]

  • Peroxide Formation: Like many unsaturated hydrocarbons, indene can form potentially explosive peroxides upon prolonged contact with air and light.[4] Opened containers should not be stored for longer than 12 months.[4]

Given this profile, a multi-faceted PPE strategy is required to create a reliable barrier against exposure through inhalation, ingestion, and dermal contact.

Core Protective Measures: Your Essential Armor

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task, scale, and environmental conditions of your work. The following recommendations constitute the foundational PPE for handling 1,3-Dimethyl-1H-indene.

Eye and Face Protection

The eyes are particularly vulnerable to splashes and vapors.

  • Standard Operations: At a minimum, chemical safety goggles or safety glasses with side shields are mandatory.[4]

  • Splash Risk: For procedures with a higher risk of splashing, such as transferring large volumes or working with pressurized systems, a face shield must be worn in addition to chemical goggles.[6][8]

Hand Protection

Skin contact is a primary route of exposure. The choice of glove material and thickness is critical and depends on the duration of the task.

  • Material: Chemical-resistant gloves, such as PVC, are recommended.[4]

  • Duration of Contact:

    • Brief Contact (< 60 minutes): A glove with a protection class of 3 or higher is recommended.[4]

    • Prolonged or Repeated Contact (> 240 minutes): A glove with a protection class of 5 or higher is necessary.[4]

  • Integrity: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid contaminating your hands.[6][9] Contaminated gloves must be disposed of as hazardous waste.[6]

Body Protection

Protecting your body from spills and splashes is crucial.

  • Laboratory Scale: A flame-retardant lab coat or overalls should be worn.[1][4]

  • Large Scale/High-Risk Operations: For larger scale work or situations with a significant risk of exposure, a full chemical-resistant suit and a PVC apron are recommended.[4][6] Clothing should be non-static, and non-sparking safety footwear should be used.[4]

Respiratory Protection

Respiratory protection is required whenever vapors or aerosols may be generated, or when ventilation is inadequate.[1][2]

  • Standard Use in Ventilated Hood: If handled exclusively within a certified chemical fume hood with proper airflow, respiratory protection may not be required.

  • Outside of a Fume Hood/Poor Ventilation: A respirator with an organic vapor (OV) cartridge (Type A filter) is necessary.[4] For situations with potential for aerosols, a P95 or P100 particulate filter should be added.[6][9]

  • Emergency or High Concentrations: In case of a large spill or if concentrations are likely to exceed the respirator's protection factor, a supplied-air respirator (SAR) is required.[8] All personnel using respirators must be fit-tested and trained as part of a formal respiratory protection program.

PPE Selection Matrix for Common Laboratory Scenarios

This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific task you are performing.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Preparing Solutions (in fume hood) Safety glasses with side shields or chemical goggles.[4]Chemical-resistant gloves (Protection Class 3+).[4]Flame-retardant lab coat.[1]Not typically required if sash is at the proper height and ventilation is adequate.
Running Reactions (small scale, in fume hood) Chemical goggles.[4]Chemical-resistant gloves (Protection Class 3+).[4]Flame-retardant lab coat.[1]Not typically required if sash is at the proper height and ventilation is adequate.
Transferring Volumes >1L (outside fume hood) Chemical goggles and a face shield.[8]Chemical-resistant gloves (Protection Class 5+).[4]Chemical-resistant apron over a lab coat.[4]Air-purifying respirator with organic vapor cartridges.[4][9]
Cleaning Spills Chemical goggles and a face shield.[8]Heavy-duty chemical-resistant gloves (Protection Class 5+).[4]Full chemical-resistant suit or overalls.[6]Air-purifying respirator with organic vapor cartridges or SAR for large spills.[8][9]
Large-Scale Synthesis / Pilot Plant Operations Chemical goggles and a face shield.[8]Chemical-resistant gloves (Protection Class 5+).[4]Full, non-static chemical-resistant suit and non-sparking footwear.[4]Supplied-Air Respirator (SAR) or a robust air-purifying respirator program.[8]

Essential Protocols for Safe Handling

Adherence to established protocols for donning, doffing, and disposal is as important as the selection of the PPE itself.

Experimental Protocol: PPE Donning and Doffing

A. Donning (Putting On) Sequence:

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Body Protection: Don your lab coat, overalls, or chemical suit. Ensure all snaps or zippers are secured.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on your safety goggles and/or face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat or suit.

B. Doffing (Taking Off) Sequence: The goal is to avoid contact with any contaminated surfaces.

  • Gloves: Remove gloves using a proper technique (e.g., peel one glove off by pinching the cuff and turning it inside out, then use the clean hand to slide under the cuff of the other glove to remove it). Dispose of them in a designated hazardous waste container.

  • Body Protection: Remove your lab coat or suit by rolling it away from your body to contain the outward-facing contamination.

  • Hand Hygiene: Wash your hands.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.[5]

Operational Plan: Spill Management
  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources: Eliminate all nearby ignition sources.[3][4]

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the selection matrix.

  • Containment: For liquid spills, dike the area with a non-combustible absorbent material like sand or dry earth.[3]

  • Cleanup: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste according to institutional and local regulations.[1][2]

Disposal Plan

All PPE that has been contaminated with 1,3-Dimethyl-1H-indene must be treated as hazardous waste.

  • Gloves, wipes, and other disposables: Place in a sealed, labeled hazardous waste container immediately after use.

  • Reusable PPE: Decontaminate reusable items according to established procedures. If proper decontamination is not possible, dispose of the items as hazardous waste.[8]

  • Empty Containers: Even emptied containers may retain explosive vapors and should be handled as hazardous waste.[4] Do not cut, drill, or weld on or near them.[4]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,3-Dimethyl-1H-indene.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_actions Final Actions start Start: Plan to handle 1,3-Dimethyl-1H-indene task_scale Assess Scale and Quantity start->task_scale splash_risk Assess Splash Potential task_scale->splash_risk hand_protection Hand Protection task_scale->hand_protection Brief -> Class 3+ Prolonged -> Class 5+ body_protection Body Protection task_scale->body_protection Small -> Lab Coat Large -> Chem Suit ventilation Assess Ventilation (e.g., in fume hood?) splash_risk->ventilation eye_protection Eye/Face Protection splash_risk->eye_protection Low -> Goggles High -> Goggles + Face Shield resp_protection Respiratory Protection ventilation->resp_protection Yes -> Not Required No -> Respirator don_ppe Don PPE per Protocol eye_protection->don_ppe hand_protection->don_ppe body_protection->don_ppe resp_protection->don_ppe proceed Proceed with Experiment don_ppe->proceed

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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